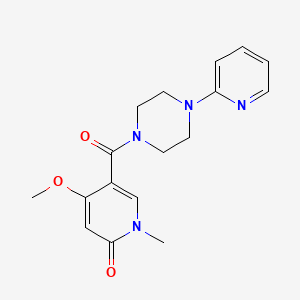
4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been extensively studied for its potential therapeutic applications in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Aplicaciones Científicas De Investigación
Piperazinyl Glutamate Pyridines as Potent P2Y12 Antagonists
Research has identified piperazinyl glutamate pyridines as potent P2Y12 antagonists, indicating their potential for inhibiting platelet aggregation. A key study utilized polymer-assisted solution-phase (PASP) parallel library synthesis to discover a lead compound that showed promising results in human platelet-rich plasma (PRP) assays for the inhibition of platelet aggregation. Further optimization of pharmacokinetic and physiochemical properties led to the identification of compounds with good human PRP potency, selectivity, in vivo efficacy, and oral bioavailability, earmarking them for preclinical evaluations (Parlow et al., 2010).
Bis(Heteroaryl)Piperazines as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
Another study focused on the discovery and synthesis of bis(heteroaryl)piperazines (BHAPs) as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research found that replacing the substituted aryl moiety with various substituted indoles provided BHAPs that were significantly more potent than previous compounds. The pyridyl portion of the lead molecule was identified as very sensitive to modifications, leading to the selection of atevirdine mesylate for clinical evaluation (Romero et al., 1994).
Antiproliferative Effects on Human Leukemic Cells
The synthesis and antiproliferative effects of a series of 4-thiazolidinone, pyridine-, and piperazine-based conjugates on human leukemic cells were explored in another study. These compounds, particularly methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate, displayed potent activity against various leukemic cell lines, indicating their potential as therapeutic agents (Kumar et al., 2014).
Crystal Structure Studies
Research on the crystal structures of related compounds has provided insights into their potential applications in drug design and development. One study prepared compounds in the crystalline state and analyzed them via X-ray diffraction, revealing extensive hydrogen bonding and formation of one-dimensional networks (Ullah & Altaf, 2014).
Propiedades
IUPAC Name |
4-methoxy-1-methyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-19-12-13(14(24-2)11-16(19)22)17(23)21-9-7-20(8-10-21)15-5-3-4-6-18-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCIHWIGWJMAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

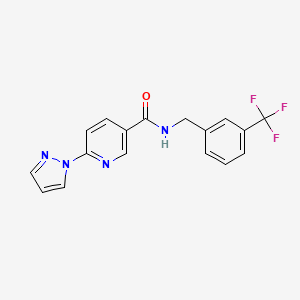
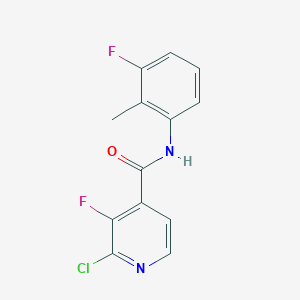
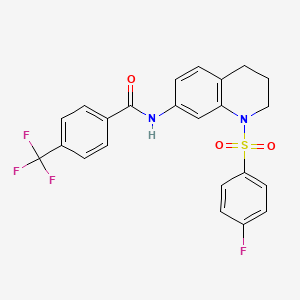
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2799309.png)
![1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B2799310.png)
![4-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B2799311.png)
![5-(3-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2799312.png)
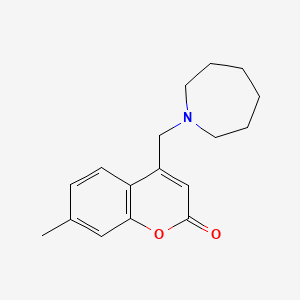
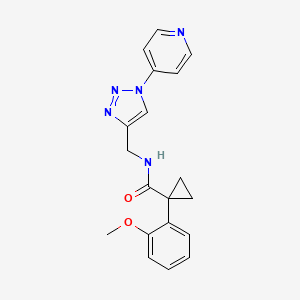
![4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2799319.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2799321.png)
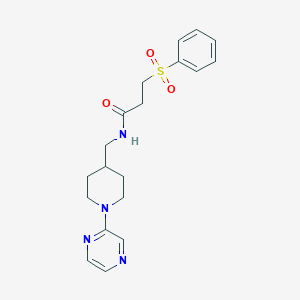
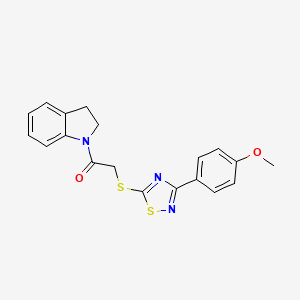
![4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2799324.png)